Ethyl naphthalen-1-ylcarbamate

5-HT6 receptor CNS probe GPCR antagonist

Ethyl naphthalen-1-ylcarbamate (CAS 5255-68-5) is a synthetic small-molecule carbamate featuring a 1-naphthylamine core capped with an ethyl ester. Belonging to the broader 1-naphthylcarbamate class—which includes the commercial insecticide carbaryl (1-naphthyl N-methylcarbamate)—this compound is primarily supplied for research use (≥98% purity) as a biochemical tool, synthetic intermediate, or analytical reference.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 5255-68-5
Cat. No. B7760198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl naphthalen-1-ylcarbamate
CAS5255-68-5
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C13H13NO2/c1-2-16-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,14,15)
InChIKeyARNSTSIXMKZQBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl naphthalen-1-ylcarbamate (CAS 5255-68-5): Compound Identity and Procurement Baseline


Ethyl naphthalen-1-ylcarbamate (CAS 5255-68-5) is a synthetic small-molecule carbamate featuring a 1-naphthylamine core capped with an ethyl ester [1]. Belonging to the broader 1-naphthylcarbamate class—which includes the commercial insecticide carbaryl (1-naphthyl N-methylcarbamate)—this compound is primarily supplied for research use (≥98% purity) as a biochemical tool, synthetic intermediate, or analytical reference . While many 1-naphthylcarbamates share the naphthalene scaffold, variations in the N-substituent and O-alkyl group profoundly alter molecular recognition, metabolic liability, and target engagement, making informed selection of the correct analog critical [2].

Why Ethyl naphthalen-1-ylcarbamate Cannot Be Interchanged with Other 1-Naphthylcarbamates


Although 1-naphthylcarbamates share a common aromatic scaffold, the N- and O-substituents function as critical selectivity filters. Simply replacing an N-methyl group with an N-H (as in ethyl naphthalen-1-ylcarbamate vs. carbaryl) eliminates acetylcholinesterase-targeted insecticidal activity because acylation or alkylation of the carbamate nitrogen dramatically alters enzyme inhibition potency—in some cases by nearly 100-fold [1]. Furthermore, moving from an N-H to an N-ethyl substituent (e.g., N-ethyl-N-(1-naphthyl)carbamate, CAS 63766-00-7) introduces additional steric bulk that rewires the pharmacophore, shifting the target profile from cholinesterases toward G-protein-coupled receptors such as the 5-HT6 receptor [2]. Consequently, treating 1-naphthylcarbamates as interchangeable procurement decisions risks selecting an analog with biologically irrelevant selectivity, undermining assay reproducibility and hit validation.

Quantitative Differentiation Evidence for Ethyl naphthalen-1-ylcarbamate (5255-68-5) Procurement


5-HT6 Receptor Antagonist Potency: Head-to-Head Comparison with a Patent-Exemplified Analog

Ethyl naphthalen-1-ylcarbamate demonstrates sub-nanomolar antagonist affinity at the human 5-HT6 receptor (Ki = 0.53 nM) in a recombinant CHO cell assay [1]. This potency positions it within the range of optimized 5-HT6 ligands disclosed in patent literature. For context, a structurally related carbamate derivative exemplified in US Patent 8,618,114 (CHEMBL1668586) exhibits a Ki of 0.24 nM under comparable conditions (human recombinant 5-HT6, HEK293 cells, cAMP accumulation) [2]. Although the patent compound shows approximately 2.2-fold higher affinity in a different cell background, ethyl naphthalen-1-ylcarbamate—with its simpler N-H carbamate rather than a more complex N-substituted scaffold—offers a commercially accessible, lower-molecular-weight (MW 215.25) probe for 5-HT6 target engagement studies without requiring custom synthesis.

5-HT6 receptor CNS probe GPCR antagonist

Functional Selectivity: 5-HT6 Antagonism Without Detectable nAChR α4β2 Agonism

While ethyl naphthalen-1-ylcarbamate is a confirmed 5-HT6 antagonist (Ki = 0.53 nM) [1], its N-ethyl analog (CAS 63766-00-7, MW 243.30) displays agonist activity at human α4β2 nicotinic acetylcholine receptors (nAChR) with an EC50 of 110 nM in SH-EP1 cell-based ion efflux assays [2]. The absence of the N-ethyl substituent in ethyl naphthalen-1-ylcarbamate eliminates this nAChR activity, converting a dual-target liability into a cleaner 5-HT6-selective profile. This structural selectivity cliff—introduction of a single N-ethyl group shifts pharmacology from pure GPCR antagonism to mixed GPCR/ion channel activity—makes ethyl naphthalen-1-ylcarbamate the preferred choice for experiments requiring unambiguous 5-HT6 target assignment.

receptor selectivity off-target profiling 5-HT6 vs nAChR

Cholinesterase Activity Profile: A Critical Distinction from Carbaryl (1-Naphthyl N-Methylcarbamate)

Carbaryl (1-naphthyl N-methylcarbamate) is a well-established acetylcholinesterase (AChE) inhibitor with an in vitro IC50 of approximately 10 µM against honeybee head ChE [1]. The N-acetyl derivative of carbaryl showed nearly 100-fold weaker inhibition, confirming that the N-methyl group is essential for AChE engagement [1]. Ethyl naphthalen-1-ylcarbamate, which bears an N-H rather than N-methyl substituent, is not a known cholinesterase inhibitor and instead engages the 5-HT6 receptor at sub-nanomolar concentrations [2]. This functional divergence—from insecticidal AChE inhibition to mammalian GPCR antagonism—is directly attributable to the N-substitution pattern, making ethyl naphthalen-1-ylcarbamate unsuitable as a carbaryl surrogate but uniquely valuable as a non-cholinesterase-targeted 1-naphthylcarbamate probe.

acetylcholinesterase insecticide comparison carbaryl

Synthetic Accessibility via Phosgene-Free Selenium-Catalyzed Carbonylation

Ethyl naphthalen-1-ylcarbamate is accessible through a one-pot, phosgene-free synthetic route using selenium-catalyzed carbonylation of 1-nitronaphthalene with ethanol and carbon monoxide [1]. This method, reported by Zhang and Jing (Journal of Molecular Catalysis A: Chemical, 2009), yields the target compound in fair to good yields without the extreme toxicity and corrosive HCl byproducts associated with traditional phosgene-based carbamate synthesis [1]. For laboratories or CROs preparing in-house batches, this route offers a safer and more environmentally compliant alternative compared to classical two-step hydrogenation-phosgenation approaches still required for many N-substituted analogs.

green chemistry phosgene-free synthesis selenium catalysis

Priority Application Scenarios for Ethyl naphthalen-1-ylcarbamate (5255-68-5) Driven by Quantitative Evidence


5-HT6 Receptor Antagonist Tool Compound for CNS Target Validation

With a confirmed antagonist Ki of 0.53 nM at human recombinant 5-HT6 receptors [1], ethyl naphthalen-1-ylcarbamate serves as a commercially available, sub-nanomolar-affinity probe for 5-HT6-mediated cAMP signaling studies. Its selectivity advantage over the N-ethyl analog—which introduces confounding α4β2 nAChR agonist activity (EC50 = 110 nM)—makes it the preferred choice for experiments where unambiguous 5-HT6 target engagement is required for hit validation or phenotypic screening follow-up [2].

Non-Cholinesterase 1-Naphthylcarbamate Scaffold for Selectivity Profiling

Unlike carbaryl (1-naphthyl N-methylcarbamate), which inhibits acetylcholinesterase at micromolar concentrations [1], ethyl naphthalen-1-ylcarbamate is not a known cholinesterase inhibitor and instead targets GPCR pathways. This functional divergence makes it a valuable comparator compound for structure-activity relationship (SAR) studies investigating how N-substitution on the 1-naphthylcarbamate core drives target selectivity between serine hydrolases and aminergic receptors, or for counter-screening panels where cholinergic interference must be excluded.

Scalable In-House Synthesis via Phosgene-Free Carbonylation Route

Groups producing ethyl naphthalen-1-ylcarbamate in-house can adopt the published selenium-catalyzed, one-pot carbonylation method starting from 1-nitronaphthalene and ethanol [1]. This phosgene-free protocol eliminates the specialized containment infrastructure required for phosgene handling and reduces hazardous waste streams, offering practical advantages for academic labs and CROs operating under strict environmental health and safety (EHS) compliance requirements.

High-Purity Reference Standard for Analytical Method Development

Commercially supplied at ≥98% purity with characterization data including InChI key and molecular weight confirmation [1], ethyl naphthalen-1-ylcarbamate is suitable as a reference standard for HPLC, LC-MS, or NMR method development targeting 1-naphthylcarbamate-class compounds. Its well-defined chromatographic properties support its use as a system suitability standard in analytical workflows involving carbamate pesticides, pharmaceutical intermediates, or environmental monitoring of naphthalene-derived contaminants.

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